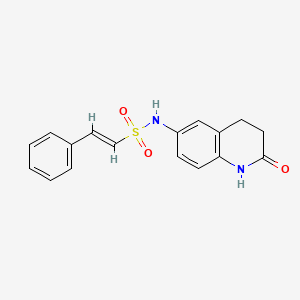

![molecular formula C14H16N2O3S B2815706 methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 560080-29-7](/img/structure/B2815706.png)

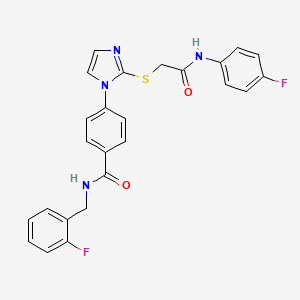

methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” is a specialty product used for proteomics research .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available from the searched resources. Similar compounds have been analyzed using techniques like IR spectroscopy and NMR .Wissenschaftliche Forschungsanwendungen

Multicomponent Synthesis Applications

Methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is involved in multicomponent synthesis processes. A study demonstrated its use in a four-component Gewald reaction under organocatalyzed aqueous conditions. This reaction, involving ethyl cyanoacetate, an α-methylene carbonyl compound, primary or secondary amine, and sulfur, facilitates the formation of 2-amino-3-carboxamide derivatives of thiophene efficiently at room temperature (Abaee & Cheraghi, 2013).

Synthesis of AminothiopheneCarboxylic Acids

The compound is also utilized in the Gewald synthesis of aminothiophenecarboxylic acids to produce new dipeptide analogues. This involves the reaction of methyl 2-siloxycyclopropane-carboxylates, alkyl cyanoacetates, and sulfur. The resultant δ-amino acids are significant as dipeptide analogues, contributing to the development of new tripeptide analogues (Özbek et al., 2008).

Application in Dye Synthesis

An interesting application of this compound is in the synthesis of azo benzo[b]thiophene derivatives used as disperse dyes. The process involves synthesizing 2-aminothiophene derivatives and coupling them with various components to create azo dyes, which exhibit good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).

Peptide/Peptoid Conformation Elucidation

This compound plays a role in the synthesis of novel 3,4-fused tryptophan analogues used for peptide/peptoid conformation elucidation studies. These derivatives are designed to limit the conformational flexibility of the side chain, which is vital in understanding peptide structures (Horwell et al., 1994).

Crystallographic Studies

The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has been studied. This research is crucial in understanding the structural aspects of these compounds, particularly the orientation of the carbonyl group and the stabilization of the crystal structure by hydrogen bonds (Vasu et al., 2004).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been evaluated as adenosine A1 receptor allosteric enhancers. This research contributes to the development of new pharmacological agents targeting adenosine receptors (Nikolakopoulos et al., 2006).

Wirkmechanismus

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or other biological macromolecules.

Mode of Action

Compounds with similar structures have been known to undergo various chemical reactions to form a variety of heterocyclic compounds .

Biochemical Pathways

It’s worth noting that thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Result of Action

Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[(2-cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-19-14(18)12-9-5-3-2-4-6-10(9)20-13(12)16-11(17)7-8-15/h2-7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTWHMRKEIXPEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2815627.png)

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3,3-dimethylbutan-1-one](/img/structure/B2815630.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2815635.png)

![3,6-dichloro-N-methyl-N-{[4-(methylcarbamoyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2815638.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dichlorobenzamide](/img/structure/B2815644.png)

![2-Chloro-N-[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]propanamide](/img/structure/B2815645.png)